Regioisomeric Differentiation: C-4 vs. C-3 Methylene-Bridged Pyridinyl Ether
CAS 954229-92-6 bears the (4-methylpyridin-2-yl)oxy]methyl substituent at the piperidine C-4 position, whereas CAS 954231-36-8 is the C-3 regioisomer . In the Bioaxone Rho kinase patent family, C-4-substituted piperidine derivatives (encompassing both direct ether and methylene-bridged variants) are explicitly claimed for their ability to permeate nerve cell membranes and inhibit intracellular ROCK, while C-3-substituted analogs are not equivalently characterized [1]. This patent precedence establishes that the C-4 substitution pattern, rather than the C-3 variant, is the preferred geometry for accessing the ROCK inhibitor pharmacophore. Furthermore, the Merck pyridyl piperidine patent family demonstrates that piperidine substitution position (C-4 vs. C-3) directly modulates Wnt pathway inhibitory potency [2].
| Evidence Dimension | Piperidine substitution position (C-4 vs. C-3) and associated patent enablement for kinase inhibitor applications |
|---|---|
| Target Compound Data | C-4 substitution (CAS 954229-92-6); molecular formula C₁₇H₂₆N₂O₃; MW 306.40; cLogP ~3.35 |
| Comparator Or Baseline | C-3 substitution (CAS 954231-36-8; tert-Butyl 3-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate); molecular formula C₁₇H₂₆N₂O₃; MW 306.40; cLogP ~3.35 |
| Quantified Difference | Identical molecular formula and MW; differentiated solely by piperidine substitution position (C-4 vs. C-3). C-4 regioisomer is preferentially claimed in ROCK inhibitor patents (Bioaxone US 7,572,913) [1] |
| Conditions | Structural comparison based on patent claims (US 7,572,913; Bioaxone Therapeutique Inc.) and Merck pyridyl piperidine Wnt inhibitor patent family |
Why This Matters
For medicinal chemistry teams building kinase-focused libraries, the C-4 regioisomer is the patent-relevant scaffold for Rho kinase inhibitor development, making CAS 954229-92-6 the appropriate choice over the C-3 isomer for ROCK-targeted SAR campaigns.
- [1] Bioaxone Therapeutique Inc. 4-Substituted Piperidine Derivatives. U.S. Patent 7,572,913, issued August 11, 2009. Claims C-4-substituted piperidines as Rho kinase inhibitors with neurite outgrowth activity. View Source
- [2] Merck Patent GmbH. Pyridyl Piperidines. Patent family including WO2015145345, US20170001966, covering substituted pyridyl piperidines as Wnt pathway inhibitors with structure-activity relationships dependent on piperidine substitution pattern. View Source
